molecular formula C21H25N3O4S B7691943 N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide

N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide

Katalognummer: B7691943
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: DFHWIDVSNAOGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide, commonly known as AT-121, is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for pain management and opioid addiction. AT-121 is a dual-acting compound that acts as both a mu-opioid receptor agonist and a nociceptin receptor antagonist, making it a promising alternative to traditional opioids that are highly addictive and have significant side effects.

Wirkmechanismus

AT-121 acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This results in the activation of the body's natural pain relief system, which reduces the perception of pain. Additionally, AT-121 acts as a nociceptin receptor antagonist, which means that it blocks the activity of nociceptin, a neuropeptide that is involved in pain modulation.
Biochemical and Physiological Effects:
AT-121 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its pain-relieving effects, AT-121 has been shown to have antidepressant effects, as well as the ability to reduce anxiety and improve mood. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of AT-121 for lab experiments is its dual-acting mechanism of action, which allows researchers to study both the mu-opioid receptor and the nociceptin receptor simultaneously. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids, which makes it a safer alternative for lab experiments. However, one limitation of AT-121 is that it is a relatively new compound, and more research is needed to fully understand its pharmacological effects and potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on AT-121. One area of focus could be on further understanding the biochemical and physiological effects of AT-121, particularly in relation to its potential as a therapeutic agent for depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of AT-121 and how it interacts with the mu-opioid receptor and the nociceptin receptor. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of AT-121 in humans, particularly in relation to its potential as a treatment for pain management and opioid addiction.

Synthesemethoden

The synthesis of AT-121 involves the reaction of 3-acetamidophenylboronic acid with 1-tosylpiperidine-4-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure AT-121.

Wissenschaftliche Forschungsanwendungen

AT-121 has been extensively studied in preclinical models, and the results have shown promising potential as a therapeutic agent for pain management and opioid addiction. In a study published in the journal Science Translational Medicine, researchers found that AT-121 was effective in reducing pain in mice without causing the same level of respiratory depression and addiction potential as traditional opioids.

Eigenschaften

IUPAC Name

N-(3-acetamidophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-6-8-20(9-7-15)29(27,28)24-12-10-17(11-13-24)21(26)23-19-5-3-4-18(14-19)22-16(2)25/h3-9,14,17H,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHWIDVSNAOGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.